Jamaicin
Overview
Description
Jamaicin is a naturally occurring isoflavone, known for its bioactive propertiesThis compound has been studied for its potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jamaicin involves several steps, starting from the basic aromatic compounds. The process typically includes the formation of the benzodioxole ring and the subsequent attachment of the methoxy and dimethyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as solvent extraction and chromatography are commonly used to isolate this compound from plant extracts.
Chemical Reactions Analysis
Types of Reactions: Jamaicin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Jamaicin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying isoflavone synthesis and reactions.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential anticancer effects and its role in traditional medicine.
Mechanism of Action
The mechanism of action of Jamaicin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects. The compound also induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Berberine: Another naturally occurring compound with antimicrobial and anticancer properties.
Rotenone: Known for its insecticidal properties and similar bioactive effects.
Uniqueness: Jamaicin is unique due to its specific chemical structure, which includes a benzodioxole ring and methoxy groups. This structure contributes to its distinct bioactive properties and makes it a valuable compound for various scientific research applications .
Biological Activity
Jamaicin is a natural isoflavone derived from the grains of Millettia pachyloba , a member of the Leguminosae family. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its isoflavone structure, which contributes to its biological activity. The molecular formula for this compound is , with a molecular weight of 284.26 g/mol. Its structure allows it to interact with various biological targets, which is crucial for its therapeutic potential.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have shown that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
Table 1: Antioxidant Activity of this compound
Study | Method Used | IC50 Value (µg/mL) | Findings |
---|---|---|---|
DPPH Assay | 25 | Effective radical scavenger | |
ABTS Assay | 30 | High antioxidant capacity |
2. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 10 |
Case Study 1: Anticancer Effects
A study investigated the anticancer potential of this compound on human cancer cell lines, including breast and prostate cancer cells. The results demonstrated that this compound induced apoptosis and inhibited cell proliferation.
- Cell Lines Used : MCF-7 (breast cancer), PC-3 (prostate cancer)
- Findings :
- Significant reduction in cell viability at concentrations above 50 µg/mL.
- Induction of apoptosis was confirmed through Annexin V staining.
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of this compound in an animal model of inflammation. The results indicated that treatment with this compound significantly reduced inflammatory markers.
- Model Used : Carrageenan-induced paw edema in rats
- Findings :
- Reduction in paw swelling by approximately 40% after administration of this compound at a dose of 10 mg/kg.
The mechanisms underlying the biological activities of this compound include:
- Antioxidant Mechanism : Inhibition of lipid peroxidation and enhancement of glutathione levels.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
- Anticancer Mechanism : Activation of caspase pathways leading to apoptosis and modulation of cell cycle regulators.
Properties
IUPAC Name |
3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-f]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-22(2)7-6-12-16(28-22)5-4-13-20(23)15(10-25-21(12)13)14-8-18-19(27-11-26-18)9-17(14)24-3/h4-10H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITLAWYGGVAFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4OC)OCO5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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